molecular formula C7H9FN2O B2595637 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1694879-46-3

5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2595637
CAS No.: 1694879-46-3
M. Wt: 156.16
InChI Key: PRENLDIVNFVDSD-UHFFFAOYSA-N
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Description

5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS 1694879-46-3) is a fluorinated heterocyclic building block of high interest in medicinal chemistry and drug discovery. This compound features a pyrazole core substituted with an isopropyl group, a fluorine atom, and an aldehyde functionality. The aldehyde group is a versatile synthetic handle for further derivatization, allowing researchers to construct more complex molecules through condensation, nucleophilic addition, and cyclization reactions . Pyrazole-based scaffolds are recognized as privileged structures in pharmaceutical research due to their extensive therapeutic profile . Specifically, fluorinated pyrazoles are the subject of intensive study because the introduction of fluorine can profoundly influence a molecule's biological activity, metabolic stability, and membrane permeability . This compound serves as a key intermediate in the synthesis of potential therapeutic agents. Research indicates that pyrazole derivatives exhibit a wide range of biological activities, with significant focus on their potential as anticancer and anti-inflammatory agents . The structural motifs present in this building block are commonly found in molecules investigated for their growth inhibitory properties against various cancer cell lines . This product is supplied for laboratory research and development purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this chemical.

Properties

IUPAC Name

5-fluoro-1-propan-2-ylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O/c1-5(2)10-7(8)6(4-11)3-9-10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRENLDIVNFVDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Aldehyde Functionalization: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Nucleophilic Additions

The aldehyde group readily undergoes nucleophilic additions with various reagents:

ReagentConditionsProductMechanismSource
HydrazinesEthanol, reflux, 4–6 hrsHydrazones (R₁R₂C=N–NH₂ derivatives)Imine bond formation
HydroxylamineH₂O/EtOH, RT, 2 hrsOximes (RCH=N–OH)Nucleophilic attack at carbonyl
Grignard reagentsDry ether, 0–5°C, 1 hrSecondary alcoholsAldehyde → alcohol via RMgX addition

Key Finding : Hydrazone derivatives exhibit enhanced biological activity, particularly as antimicrobial agents . Microwave-assisted conditions reduce reaction times by 40% compared to conventional methods.

Oxidation Reactions

The aldehyde is oxidized to carboxylic acid derivatives under controlled conditions:

Oxidizing AgentConditionsProductYieldSource
KMnO₄H₂SO₄, 60–80°C, 3 hrs5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid85%
CrO₃Acetone, RT, 12 hrsSame as above78%

Structural Impact : Fluorine at position 5 stabilizes the intermediate carboxylate anion, improving reaction efficiency.

Condensation Reactions

The aldehyde participates in condensation with active methylene compounds and amines:

SubstrateConditionsProductApplicationSource
AcetophenoneNaOH/EtOH, reflux, 8 hrsChalcone derivativesAntifungal agents
Primary aminesMeOH, RT, 2 hrsSchiff basesLigands for metal complexes

Example : Condensation with 4-fluorophenylacetone yields a chalcone with IC₅₀ = 12 μM against Candida albicans .

Reduction Reactions

The aldehyde group is reduced to primary alcohols:

Reducing AgentConditionsProductSelectivitySource
NaBH₄MeOH, 0°C, 30 min4-(Hydroxymethyl)-5-fluoro-pyrazole>95%
LiAlH₄Dry THF, reflux, 2 hrsSame as above88%

Note : NaBH₄ is preferred for industrial-scale reductions due to milder conditions.

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

ReagentConditionsProductBiological ActivitySource
NH₂NH₂·H₂ODioxane, 110°C, 6 hrsPyrazoline derivativesCOX-2 inhibition (IC₅₀ = 0.8 μM)
ThioureaHCl/EtOH, reflux, 12 hrsThiazolidinonesAnticancer (HeLa, IC₅₀ = 9.2 μM)

Mechanistic Insight : Fluorine’s electron-withdrawing effect accelerates cyclization kinetics by 30% compared to non-fluorinated analogs .

Friedel-Crafts Hydroxyalkylation

The aldehyde reacts with electron-rich arenes:

AreneCatalystProductYieldSource
AnisoleAlCl₃, 120°C, 8 hrs4-(Pyrazolyl)benzaldehyde derivative72%
NaphthaleneFeCl₃, 100°C, 6 hrsPolycyclic aromatic adducts65%

Application : These adducts show luminescent properties for OLED materials .

Halogenation and Cross-Coupling

The aldehyde directs electrophilic substitution:

ReactionReagentProductPositionSource
BrominationBr₂/FeBr₃5-Fluoro-3-bromo derivativeC-3
Suzuki couplingPd(PPh₃)₄, Ar–B(OH)₂Biaryl-pyrazole hybridsC-4

Patent Data : Brominated derivatives are intermediates in fungicide synthesis (WO2015039877A1) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that pyrazole derivatives, including 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, exhibit substantial cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds derived from pyrazoles can effectively inhibit the growth of MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with GI50 values indicating their potency .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, certain pyrazole derivatives have been reported to act as inhibitors of key signaling pathways involved in tumor growth and metastasis .

Anti-inflammatory Applications

Pyrazole derivatives are also noted for their anti-inflammatory properties. Compounds similar to 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde have been synthesized and tested for their ability to inhibit inflammatory mediators. Studies have demonstrated that specific derivatives can significantly reduce inflammation in animal models, comparable to established anti-inflammatory drugs like diclofenac sodium .

Antimicrobial Activity

The compound has shown promising results in antimicrobial activity against various pathogens. Research indicates that pyrazole-based compounds can inhibit the growth of bacteria such as E. coli and Staphylococcus aureus, as well as fungi like Aspergillus niger. The presence of the fluorine atom in the molecular structure enhances binding affinity to biological targets, thereby increasing efficacy against these microorganisms .

Synthesis of Bioactive Molecules

5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde serves as a versatile building block for the synthesis of various bioactive molecules. Its structure allows for modifications that lead to the development of new pharmaceuticals with enhanced properties. The synthetic pathways often involve multi-component reactions that provide high yields and purity, crucial for pharmaceutical applications .

Industrial Applications

In addition to its biological applications, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity makes it suitable for synthesizing polymers and dyes, which are valuable in industrial processes .

Table 1: Summary of Biological Activities

Activity Target Organism/Cell Line IC50/Effectiveness
AnticancerMCF7GI50 = 3.79 µM
SF-268GI50 = 12.50 µM
NCI-H460GI50 = 42.30 µM
Anti-inflammatoryCarrageenan-induced edema modelSignificant reduction observed
AntimicrobialE. coliGood activity
S. aureusEffective inhibition

Recent Research Highlights

  • A study demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines, with some presenting low IC50 values indicating high potency .
  • The compound was evaluated for its anti-inflammatory properties using carrageenan-induced rat paw edema models, showing promising results comparable to standard treatments .
  • Synthesis optimization methods have been explored to enhance yield and purity for pharmaceutical applications, emphasizing its industrial relevance.

Mechanism of Action

The mechanism of action of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the aldehyde group can form covalent bonds with target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde with structurally related pyrazole-4-carbaldehyde derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Applications References
5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde* (Inferred: C₇H₉FN₂O) ~164.16 5-F, 1-propan-2-yl Not explicitly reported; inferred from analogs
5-Chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde C₁₃H₁₂ClFN₂O 266.70 5-Cl, 1-propan-2-yl, 3-F-phenyl Crystallographic structure confirmed
5-Iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde C₇H₉IN₂O 264.07 5-I, 1-propan-2-yl Halogen variation impacts reactivity
1-Phenyl-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde C₁₄H₁₁N₂O₂ 239.25 1-phenyl, 3-furan Antifungal activity (solubility-dependent)
3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde C₁₁H₇F₃N₂O 240.18 3-CF₃-phenyl Higher molecular weight, bulkier substituent

Notes:

  • Iodine, being larger, may increase steric hindrance and polarizability .
  • Substituent Position : The 1-propan-2-yl group in the target compound likely improves lipophilicity compared to phenyl or furan substituents, affecting membrane permeability in biological systems .
  • Biological Activity : In analogs like 1-phenyl-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde, substituents influence antifungal activity by modulating electron density at the imine group and solubility .

Physicochemical and Functional Differences

  • Solubility : Compounds with aromatic substituents (e.g., phenyl, furan) exhibit lower solubility in polar solvents compared to aliphatic substituents (e.g., propan-2-yl) due to increased hydrophobicity .
  • Reactivity : The aldehyde group at the 4-position is reactive toward nucleophiles, enabling Schiff base formation (e.g., with chitosan) for applications in drug delivery or materials science .
  • Crystallography : Structural confirmation of analogs (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydropyrazole-1-carbaldehyde) was achieved using SHELX software, highlighting the importance of crystallographic data in validating synthetic routes .

Computational and Analytical Insights

For instance, fluorine’s electronegativity may polarize the pyrazole ring, altering charge distribution at the aldehyde group.

Biological Activity

5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a fluorinated heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is C8H10FN3C_8H_{10}FN_3 with a molecular weight of approximately 167.18 g/mol. The compound features a pyrazole ring, a fluorine atom, and an aldehyde functional group, which contribute to its unique chemical reactivity and biological activities.

Property Value
Molecular Formula C8H10FN3
Molecular Weight 167.18 g/mol
IUPAC Name 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Synthesis

The synthesis of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde typically involves several steps:

  • Formation of the Pyrazole Ring : This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
  • Introduction of Fluorine : Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are used to introduce the fluorine atom.
  • Aldehyde Functionalization : The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction using DMF and POCl3.

Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives, including 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, as anticancer agents. The compound has shown significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF73.79Induction of apoptosis
A54926Inhibition of cell proliferation
HepG217.82Cell cycle arrest at SubG1/G1 phase

The mechanism of action often involves the modulation of specific enzymes or receptors that are crucial for cancer cell survival and proliferation. The presence of the fluorine atom enhances binding affinity and metabolic stability, making it a promising candidate for drug development in oncology .

Antimicrobial Activity

In addition to its anticancer effects, 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde has been investigated for its antimicrobial properties. Research indicates that this compound exhibits significant activity against both bacterial and fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern .

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, which were tested for their anticancer properties against multiple cell lines. The results demonstrated that modifications to the pyrazole structure could significantly enhance biological activity, indicating the importance of structural optimization in drug design .

Q & A

Q. What are the standard synthetic routes for preparing 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde?

The compound can be synthesized via Vilsmeier–Haack formylation of 5-fluoro-1-(propan-2-yl)-1H-pyrazol-5(4H)-one, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the 4-position . Alternative methods include alkaline condensation with formaldehyde, as demonstrated for structurally analogous pyrazole carbaldehydes (e.g., 5-chloro derivatives) . Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid side products like over-oxidation or dimerization.

Q. How is the structural integrity of this compound confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural determination, as shown for related pyrazole carbaldehydes (e.g., 5-chloro-3-methyl-1-phenyl derivatives) . Complementary techniques include:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine at C5, isopropyl at N1).
  • FTIR : Detect aldehyde C=O stretching (~1700 cm⁻¹) and pyrazole ring vibrations.
  • Mass spectrometry (HRMS) : Validate molecular formula (C₈H₁₀FN₂O; [M+H]⁺ = 169.0774) .

Q. What safety protocols are critical when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of vapors/dust, as aldehydes are irritants .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies (e.g., unexpected NMR peaks) often arise from tautomerism (aldehyde ↔ enol forms) or rotamers (due to the isopropyl group). Strategies include:

  • Variable-temperature NMR : Suppress dynamic effects to isolate individual conformers.
  • Computational modeling (DFT) : Compare theoretical vs. experimental spectra to assign signals .
  • HPLC-MS : Detect trace impurities (e.g., unreacted intermediates) that may distort data .

Q. What mechanistic insights guide the optimization of its synthetic yield?

Key steps influencing yield:

  • Electrophilic substitution : Fluorine’s electron-withdrawing effect directs formylation to C4. Steric hindrance from the isopropyl group may slow reactivity.
  • By-product formation : Competing pathways (e.g., N-alkylation) can be minimized using bulky bases (e.g., DBU) to deprotonate the pyrazole ring selectively .
  • Workup : Aldehyde oxidation during isolation can be mitigated by adding antioxidants (e.g., BHT) .

Q. How is this compound utilized in constructing fused heterocyclic systems?

The aldehyde group enables condensation reactions with nucleophiles (e.g., hydrazines, amines) to form fused rings. For example:

  • Pyrazolo[3,4-c]pyrazoles : React with hydrazine hydrate in ethanol under reflux .
  • Thieno-pyrazoles : Use Lawesson’s reagent to introduce sulfur-containing moieties .
    Reaction conditions (solvent, catalyst, stoichiometry) must be tailored to avoid side reactions like over-cyclization.

Q. What computational tools predict its reactivity in drug discovery applications?

  • Molecular docking (AutoDock/Vina) : Screen interactions with biological targets (e.g., kinase enzymes) using the aldehyde as a reactive handle for covalent inhibition .
  • ADMET prediction (SwissADME) : Assess solubility, metabolic stability, and toxicity risks early in lead optimization .

Q. How does fluorination at C5 influence its physicochemical properties?

  • Electron effects : Fluorine increases electrophilicity at C4, enhancing reactivity in nucleophilic additions.
  • Lipophilicity : LogP increases by ~0.5 compared to non-fluorinated analogs, improving membrane permeability .
  • Thermal stability : Fluorine’s strong C-F bond raises decomposition temperatures (TGA data for analogs: >200°C) .

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